- Preparation of sulfonamides as Eis inhibitors useful in therapy of drug resistant bacterial infections, United States, , ,
Cas no 952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
952-10-3 structure
Product Name:2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numero CAS:952-10-3
MF:C8H5ClN2O4S
MW:260.654299497604
MDL:MFCD13187318
CID:797385
PubChem ID:4983738
Update Time:2024-10-25
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
- 6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride(SALTDATA: FREE)
- 1,2,3,4-Tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride (ACI)
- 2,3-Dihydroxyquinoxaline-6-sulfonyl chloride
- 2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride
- 6-Chlorosulfonyl-1,4-dihydro-2,3-quinoxalinedione
- ALBB-005260
- 952-10-3
- LS-01985
- 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride, AldrichCPR
- AKOS000200830
- CS-0188487
- 6-Quinoxalinesulfonoyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-
- AKOS005136050
- SCHEMBL2194658
- 2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride
- STK880384
- STK503315
- 2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALINE-6-SULFONYLCHLORIDE
- SCHEMBL8555149
- MFCD13187318
- DTXSID60407238
- 2,3-dihydroxy-6-quinoxalinesulfonyl chloride
- E76990
- EN300-26356
- 1,2,3,4-tetrahydro-2,3-dioxo-6-quinoxalinesulfonyl chloride
-
- MDL: MFCD13187318
- Inchi: 1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)
- Chiave InChI: VJHXFHCNOUEKQY-UHFFFAOYSA-N
- Sorrisi: O=C1C(=O)NC2C(=CC=C(S(Cl)(=O)=O)C=2)N1
Proprietà calcolate
- Massa esatta: 259.9658555g/mol
- Massa monoisotopica: 259.9658555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 101Ų
Proprietà sperimentali
- Densità: 1.649
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.615
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D487840-10mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D487840-50mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D487840-100mg |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl Chloride |
952-10-3 | 100mg |
$ 135.00 | 2022-06-05 | ||
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM115866-250mg |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM115866-1g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM115866-5g |
2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride |
952-10-3 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1254723-1g |
6-Quinoxalinesulfonylchloride, 1,2,3,4-tetrahydro-2,3-dioxo- |
952-10-3 | 95% | 1g |
$140 | 2024-06-07 | |
| abcr | AB302453-500 mg |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 500 mg |
€252.10 | 2023-07-20 | ||
| abcr | AB302453-1 g |
2,3-Dihydroxy-quinoxaline-6-sulfonyl chloride; 95% |
952-10-3 | 1 g |
€362.50 | 2023-07-20 |
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux; reflux → rt
1.2 Solvents: Water ; cooled
1.2 Solvents: Water ; cooled
Riferimento
- Sulfonamide-Based Inhibitors of Aminoglycoside Acetyltransferase Eis Abolish Resistance to Kanamycin in Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2016, 59(23), 10619-10628
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; rt; 8 h, 110 °C; cooled
Riferimento
- Synthesis and neuropharmacological activity of some quinoxalinone derivatives, African Journal of Biotechnology, 2007, 6(6), 777-786
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 8 h, 110 °C
Riferimento
- Synthesis and Antimicrobial Activity of Some 2(1H)-Quinoxalinone-6-sulfonyl Derivatives, Phosphorus, 2005, 180(8), 1795-1807
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Synthesis, characterization and in-vitro antibacterial and antifungal activity of some derivatives of quinoxaline-2,3(1H,4H)-dione, Inventi Impact: Med Chem, 2013, (4), 206-210
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid
Riferimento
- Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives, International Journal of Physical Sciences, 2021, 16(4),
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 36(4), 449-454
Metodo di produzione 8
Condizioni di reazione
Riferimento
- Synthesis of some sulfonamide derivatives with potential antibacterial activity, Oriental Journal of Chemistry, 1999, 15(2), 223-228
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Glycine receptor antagonists for treatment of neuronal loss and neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Chlorosulfonic acid
1.2 Reagents: Chlorosulfonic acid
Riferimento
- Design, synthesis, antimicrobial activity and molecular docking studies of some novel di-substituted sulfonylquinoxaline derivatives, Bioorganic Chemistry, 2020, 104,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 12 h, reflux
Riferimento
- Preparation of sulfonamide compounds useful as Eis inhibitors, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 30 min, 0 - 5 °C; 60 min, 0 - 5 °C; 60 °C
Riferimento
- Synthesis and properties of S-esters of 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinethiosulfonic acid, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2007, 5(3), 56-63
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 0 °C; 10 h, rt
Riferimento
- Synthesis and characterization of some novel quinoxaline-2,3-dione derivatives. A preliminary investigation on their activity against a human epithelial carcinoma cell line, Letters in Drug Design & Discovery, 2011, 8(4), 317-320
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Riferimento
- Synthesis, antibacterial and antihyperglycemic activity of some new 6-substituted quinoxaline-2,3(1H,4H)-diones, Acta Ciencia Indica, 2006, 32(3), 203-208
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Chlorosulfonic acid ; 5 h, reflux
Riferimento
- Synthesis, antibacterial and anti-hyperglycemic activity of some 6-substituted quinoxaline-2,3-diones, Asian Journal of Chemistry, 2007, 19(2), 1473-1481
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Product class 15: quinoxalines, Science of Synthesis, 2004, 16, 845-911
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Focused library of heterocyclylsulfinic acids and their derivatives with kinase inhibitory activity, Russian Federation, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- 1,4-Dihydroquinoxaline-2,3-diones as glycine receptor antagonists and their use as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics, United States, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- Synthesis and biological activity of some new 2,3-dihydroxyquinoxaline-6-sulfonyl amino acids and dipeptide derivatives, Journal of the Serbian Chemical Society, 1986, 51(9-10), 441-7
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Raw materials
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Preparation Products
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Numero d'ordine:A1068158
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:39
Prezzo ($):278.0
Email:sales@amadischem.com
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
952-10-3 (2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride) Prodotti correlati
- 1020718-84-6(4-(Acetylamino)benzenesulfonyl-d5 Chloride)
- 1216418-07-3(4-N-Acetylaminobenzene-13C6-sulfonyl Chloride)
- 145650-57-3(Benzo[f]quinoxaline-9-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 841275-84-1(1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride)
- 121-60-8(4-acetamidobenzene-1-sulfonyl chloride)
- 145650-55-1(Benzo[f]quinoxaline-8-sulfonyl chloride, 1,2,3,4-tetrahydro-2,3-dioxo-)
- 955-71-5(2,3-Dihydroxy-7-methylquinoxaline-6-sulfonyl Chloride)
- 23905-46-6(3-Acetamidobenzene-1-sulfonyl chloride)
- 77435-44-0(4-Acetamidobenzene-d4-sulfonyl Chloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:952-10-3)2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
Purezza:99%
Quantità:5g
Prezzo ($):278.0